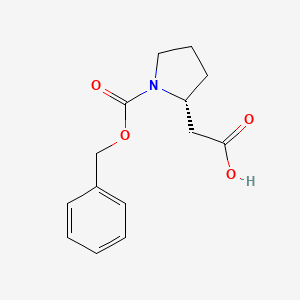
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction using benzyl chloroformate in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors for improved efficiency and scalability. The use of flow microreactors has been shown to enhance the sustainability and versatility of such processes .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid can be used in the production of fine chemicals and as an intermediate in the synthesis of various materials.
Wirkmechanismus
The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to these targets, while the pyrrolidine ring and acetic acid moiety contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid: The enantiomer of the compound, which may exhibit different biological activities.
N-Benzyloxycarbonyl-L-proline: A related compound with a similar benzyloxycarbonyl group but different ring structure.
N-Benzyloxycarbonyl-L-lysine: Another compound featuring the benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration and combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for drug development further highlight its significance.
Eigenschaften
CAS-Nummer |
61350-64-9 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 |
InChI-Schlüssel |
VNCNCAUMHGXGGZ-GFCCVEGCSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
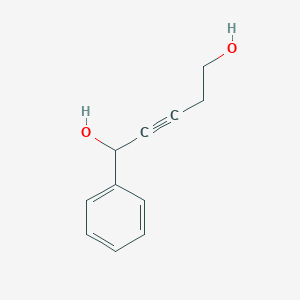

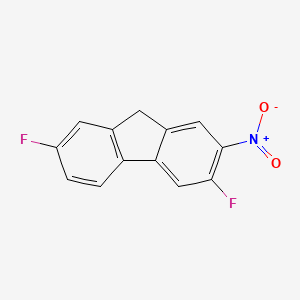
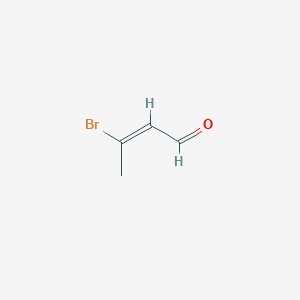


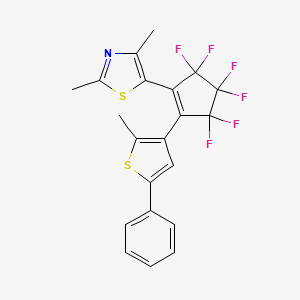
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)
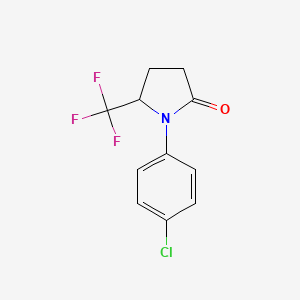


![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)

